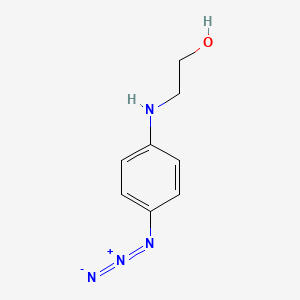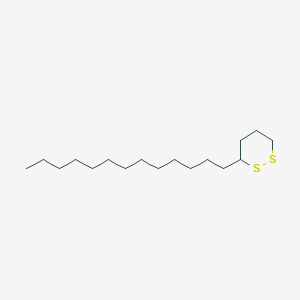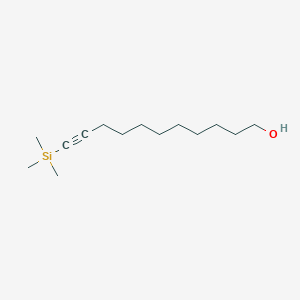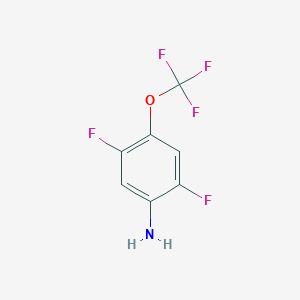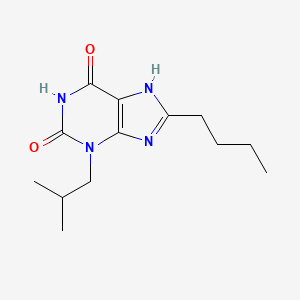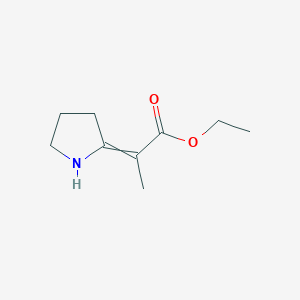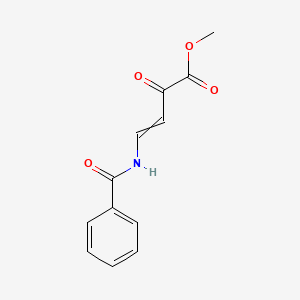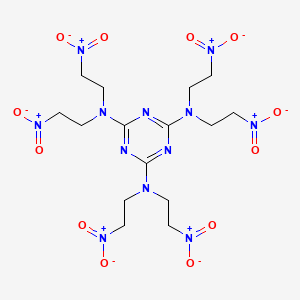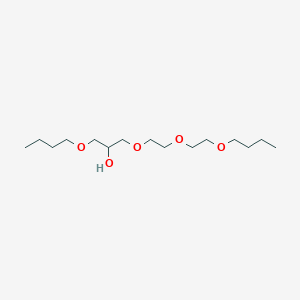
5,8,11,15-Tetraoxanonadecan-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,11,15-Tetraoxanonadecan-13-ol is a chemical compound with the molecular formula C15H32O5. It consists of 15 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,15-Tetraoxanonadecan-13-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of polyether intermediates, which are then subjected to specific reaction conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
5,8,11,15-Tetraoxanonadecan-13-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkages can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
5,8,11,15-Tetraoxanonadecan-13-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,8,11,15-Tetraoxanonadecan-13-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ether linkages allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11-Tetraoxanonadecane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5,8,11-Tetraoxatetradecan-13-ol: Another polyether compound with a shorter carbon chain and different chemical properties.
Properties
CAS No. |
113850-32-1 |
|---|---|
Molecular Formula |
C15H32O5 |
Molecular Weight |
292.41 g/mol |
IUPAC Name |
1-butoxy-3-[2-(2-butoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-3-5-7-17-9-10-18-11-12-20-14-15(16)13-19-8-6-4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
LHRAFBRTCKEJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC(COCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


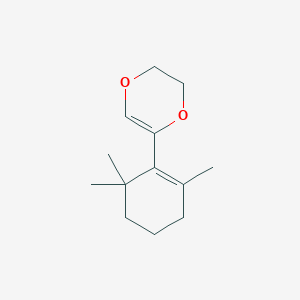
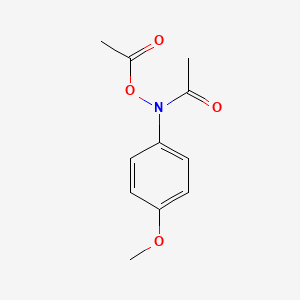
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
